molecular formula C33H39NP2 B14021845 N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide

N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide

Cat. No.: B14021845
M. Wt: 511.6 g/mol
InChI Key: OFOVHSOIOCSYDH-UHFFFAOYSA-N
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Description

N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide is a complex organophosphorus compound. Compounds of this nature are often used in various fields of chemistry and industry due to their unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide typically involves the reaction of 1,2-dimethylheptylamine with diphenylphosphine chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine group. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch reactors. The process includes careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or oxygen (O2) in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of strong nucleophiles like alkyl or aryl halides.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide involves its interaction with molecular targets through its phosphine group. This interaction can influence various biochemical pathways and processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.

    Diphenylphosphine: Similar in structure but lacks the N-(1,2-dimethylheptyl) group.

    Phosphine oxides: Oxidized derivatives of phosphines with different reactivity and applications.

Uniqueness

N-(1,2-Dimethylheptyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide is unique due to the presence of the N-(1,2-dimethylheptyl) group, which can impart distinct steric and electronic properties, influencing its reactivity and applications.

Properties

Molecular Formula

C33H39NP2

Molecular Weight

511.6 g/mol

IUPAC Name

N,N-bis(diphenylphosphanyl)-3-methyloctan-2-amine

InChI

InChI=1S/C33H39NP2/c1-4-5-10-19-28(2)29(3)34(35(30-20-11-6-12-21-30)31-22-13-7-14-23-31)36(32-24-15-8-16-25-32)33-26-17-9-18-27-33/h6-9,11-18,20-29H,4-5,10,19H2,1-3H3

InChI Key

OFOVHSOIOCSYDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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